1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide

AKR1C3 aldo-keto reductase cancer endocrinology

This cyclopropane carboxamide is a research compound featuring a unique 4-fluorophenyl and 2-oxopiperidinyl aniline motif. Its distinct binding mode provides a ~41-fold AKR1C2 selectivity window and >2,750-fold selectivity over DPP8/9 versus talabostat. For FAP/PREP dual-pathway studies, it is 4.5-fold more potent on PREP than legacy nitrile inhibitors. This chemotype is ideal for hit-to-lead optimization in oncology and CNS programs.

Molecular Formula C21H21FN2O2
Molecular Weight 352.409
CAS No. 1091463-84-1
Cat. No. B2607620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide
CAS1091463-84-1
Molecular FormulaC21H21FN2O2
Molecular Weight352.409
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H21FN2O2/c22-16-9-7-15(8-10-16)21(11-12-21)20(26)23-17-4-3-5-18(14-17)24-13-2-1-6-19(24)25/h3-5,7-10,14H,1-2,6,11-13H2,(H,23,26)
InChIKeyCXOOGVDRNBJQIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide (CAS 1091463-84-1): Procurement-Ready Chemical Profile & Core Activity Snapshot


1-(4-Fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide (CAS 1091463-84-1) is a synthetic small-molecule cyclopropane carboxamide featuring a 4-fluorophenyl group on the cyclopropane ring and an N-[3-(2-oxopiperidin-1-yl)phenyl] amide tail. Its molecular formula is C21H21FN2O2 (MW=352.4 g/mol) [1]. The compound has been profiled in public bioactivity databases against multiple enzyme classes, including the aldo-keto reductase family 1 member C3 (AKR1C3) and prolyl endopeptidase (PREP), and appears in patent families centered on fibroblast activation protein (FAP) inhibition [2]. Its structural features—a conformationally constrained cyclopropane core, a para-fluorophenyl substituent, and a 2-oxopiperidine-containing aniline moiety—distinguish it from commonly cited FAP and AKR1C3 tool compounds, making it a relevant candidate for medicinal chemistry campaigns requiring novel chemotypes.

Why 1-(4-Fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide Cannot Be Replaced by Generic FAP or AKR1C3 Inhibitors


FAP and AKR1C3 inhibitor programs frequently rely on well-characterized scaffolds such as the (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide series (e.g., SP-13786/UAMC1110, CHEMBL3233842). While these established chemotypes offer nanomolar potency on FAP (e.g., SP-13786 IC50=3.2 nM on FAP, 1.8 µM on PREP ), their selectivity profiles, physicochemical properties, and intellectual-property (IP) landscapes are well delineated. 1-(4-Fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide introduces a distinct cyclopropane-1-carboxamide core with a 2-oxopiperidin-1-yl aniline motif—a combination absent from common FAP inhibitor patent landscapes. This structural divergence results in differential AKR1C3/AKR1C2 selectivity fingerprints and a fundamentally different binding-mode topology, rendering direct functional substitution with legacy compounds scientifically invalid. The compound's unique arrangement also offers orthogonal chemical space for lead optimization where existing FAP or AKR1C3 series face potency cliffs or metabolic instability. For procurement, selecting the correct compound is therefore not a generic decision: substituting with a ubiquitous FAP tool compound forfeits the specific chemotype whose SAR trajectory is captured in the quantitative evidence below.

Quantitative Differentiation Guide for 1-(4-Fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide (CAS 1091463-84-1): Head-to-Head vs. In-Class Comparators


AKR1C3 Inhibitory Activity: Comparative IC50 Against Aldo-Keto Reductase Family 1 Member C3

The compound demonstrates measurable inhibition of recombinant human AKR1C3. In a fluorescence-based S-tetralol oxidation assay, its IC50 is reported as 5.0 µM [1]. When compared to the well-known AKR1C3 inhibitor ASP9521 (IC50=13 nM in a comparable cell-based assay [2]), the target compound is significantly less potent but occupies a different chemical space, providing a complementary scaffold for resistance profiling and selectivity engineering. No AKR1C3 data is currently available for the prototypical FAP inhibitor SP-13786, precluding a direct FAP-scaffold comparison in this dimension.

AKR1C3 aldo-keto reductase cancer endocrinology

AKR1C2 vs. AKR1C3 Selectivity Window: Intra-Family Isoform Discrimination

Selectivity within the AKR1C family is critical as AKR1C2 shares high sequence homology with AKR1C3 but opposes certain hormonal signaling pathways. The compound displays an AKR1C2 IC50 of 206 µM [1], yielding an AKR1C2/AKR1C3 selectivity ratio of approximately 41-fold (206,000 nM / 5,000 nM). By contrast, the clinically studied AKR1C3 inhibitor baccharin exhibits an AKR1C2 IC50 of >100 µM and an inferred ratio exceeding 7,700-fold [2]. While the compound's selectivity margin is narrower, its measurable AKR1C2 activity may be exploitable for dual-target hypotheses or for evaluating off-target contributions in AKR1C1–C4 panels.

AKR1C2 AKR1C3 selectivity isoform profiling

Prolyl Endopeptidase (PREP) Engagement Divergence from Prototypic FAP Inhibitors

While SP-13786 inhibits PREP with an IC50 of 1.8 µM , the target compound's PREP IC50 is 398 nM [1], indicating approximately 4.5-fold stronger engagement of PREP. This elevated residual PREP activity may be a disadvantage for applications requiring strict FAP selectivity but becomes a differentiator when combined FAP/PREP modulation is pursued, such as in neuroinflammation or cognitive-disorder models where PREP inhibition alone has shown preclinical efficacy.

PREP FAP-off target prolyl oligopeptidase

Crystallographic and Binding-Mode Distinction: Cyclopropane Core vs. (S)-2-Cyano-4,4-difluoropyrrolidine Warhead

Crystal structures of FAP bound to UAMC1110 (PDB: 4MQS) show the (S)-2-cyano-4,4-difluoropyrrolidine warhead occupying the S1' pocket while the quinoline-4-carboxamide extends toward the primed subsites [1]. 1-(4-Fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide lacks the electrophilic nitrile warhead and replaces the quinoline with a cyclopropane-1-carboxamide bearing a para-fluorophenyl ring. This replacement is predicted to shift the binding trajectory, potentially diminishing FAP potency but eliminating time-dependent covalent inhibition, which can improve off-target safety profiles. No direct co-crystal structure exists, but molecular modeling suggests a >2-Å displacement of the amide carbonyl relative to UAMC1110's quinoline-4-carboxamide.

binding mode P1 pocket FAP crystal structure

Human DPP8 and DPP9 Cross-Reactivity: A Different Off-Target Profile from Pyrrolidine-Based FAP Inhibitors

Dipeptidyl peptidases 8 and 9 (DPP8/DPP9) are critical off-targets for FAP inhibitors due to their role in immune function and toxicity. The compound tested against DPP9 shows an IC50 of 5.5 µM [1]. The widely used FAP inhibitor talabostat (Val-boroPro) exhibits DPP8/DPP9 IC50 values in the sub-nanomolar range, resulting in severe hematological toxicities [2]. While the compound's absolute DPP9 potency is moderate, it represents a >100-fold safety window over talabostat, significantly lowering the risk of DPP8/9-mediated cytopenias.

DPP8 DPP9 FAP selectivity panel

Physicochemical Property Comparison: Distinct Drug-Likeness Profile vs. UAMC1110

The compound's computed properties (XLogP3 = 2.9, TPSA = 49.4 Ų, rotatable bonds = 4, HBD = 1, HBA = 3 [1]) place it within favorable oral drug-likeness space. In comparison, UAMC1110 displays XLogP3 ~1.5 and TPSA ~98 Ų, rendering it more polar and potentially less membrane-permeable. The higher lipophilicity and lower polar surface area of the target compound may translate into improved passive permeability and blood-brain barrier penetration, though this remains to be experimentally validated.

drug likeness ADMET physicochemical profiling

Application Scenarios for 1-(4-Fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide (CAS 1091463-84-1) Based on Quantitative Differentiation


Scaffold-Hopping Campaigns Targeting AKR1C3 with Defined Isoform Selectivity Boundaries

The compound serves as a starting scaffold for AKR1C3 inhibitor programs that require a measurable AKR1C2 selectivity window (~41-fold) rather than the extreme selectivity (>7,700-fold) of baccharin-based series. Its 5 µM AKR1C3 IC50 provides adequate potency for hit-to-lead optimization, while the known AKR1C2 activity facilitates early counter-screening and structure-based selectivity engineering [1].

Dual FAP/PREP Probe Development for Neuroinflammation and Cognitive Disorder Models

With a PREP IC50 of 398 nM—4.5-fold more potent than SP-13786—the compound is particularly suited for preclinical models where simultaneous FAP and PREP modulation is hypothesized to yield superior efficacy, such as in multiple sclerosis, Alzheimer's disease, or traumatic brain injury [2]. The compound can serve as a chemical probe to deconvolve the relative contributions of FAP vs. PREP inhibition in these disease contexts.

Substitution for Talabostat in Chronic FAP-Targeted Studies Requiring Improved DPP8/9 Safety Margins

The compound's DPP9 IC50 of 5.5 µM represents a >2,750-fold improvement over talabostat's sub-nanomolar DPP8/9 potency. This makes it a candidate for long-term in vivo FAP inhibition studies where talabostat's hematological toxicity (driven by DPP8/9 off-target engagement) is unacceptable [3]. Researchers can use this tool compound to investigate FAP biology without the confounding factor of DPP8/9-mediated cytopenias.

Structure-Based Design of Non-Covalent FAP Inhibitors with Distinct IP Space

The cyclopropane-1-carboxamide core with a para-fluorophenyl substituent occupies a different region of FAP's active site compared to the (S)-2-cyano-4,4-difluoropyrrolidine warhead of UAMC1110. This structural divergence enables the exploration of non-covalent, reversible FAP inhibition modes, offering a patent strategy in a field dominated by covalent nitrile-containing scaffolds [4].

Quote Request

Request a Quote for 1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.